Cyclohexanol, 5-methyl-2-(1-methylethyl)-, phenylcarbamate
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Overview
Description
Cyclohexanol, 5-methyl-2-(1-methylethyl)-, phenylcarbamate is a chemical compound with a complex structure It is a derivative of cyclohexanol, which is a type of alcohol The compound is characterized by the presence of a phenylcarbamate group, which is a functional group derived from carbamic acid
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cyclohexanol, 5-methyl-2-(1-methylethyl)-, phenylcarbamate typically involves the reaction of cyclohexanol derivatives with phenyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the carbamate linkage. The reaction conditions, such as temperature and solvent, are optimized to achieve high yields and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The raw materials, including cyclohexanol derivatives and phenyl isocyanate, are fed into reactors where the reaction takes place. The product is then purified through various techniques such as distillation, crystallization, or chromatography to remove impurities and obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Cyclohexanol, 5-methyl-2-(1-methylethyl)-, phenylcarbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carbamate group back to the corresponding amine and alcohol.
Substitution: The phenylcarbamate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce amines and alcohols.
Scientific Research Applications
Cyclohexanol, 5-methyl-2-(1-methylethyl)-, phenylcarbamate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of other complex organic compounds.
Biology: The compound may be studied for its potential biological activity and interactions with biological molecules.
Medicine: Research may explore its potential as a pharmaceutical agent or its role in drug delivery systems.
Industry: It can be used in the production of polymers, coatings, and other materials due to its unique chemical properties.
Mechanism of Action
The mechanism of action of Cyclohexanol, 5-methyl-2-(1-methylethyl)-, phenylcarbamate involves its interaction with specific molecular targets. The phenylcarbamate group can interact with enzymes or receptors, potentially inhibiting or modulating their activity. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Menthyl Acetate: Another similar compound is menthyl acetate, which has similar structural features but different functional groups.
Properties
CAS No. |
110383-45-4 |
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Molecular Formula |
C17H27NO3 |
Molecular Weight |
293.4 g/mol |
IUPAC Name |
5-methyl-2-propan-2-ylcyclohexan-1-ol;phenylcarbamic acid |
InChI |
InChI=1S/C10H20O.C7H7NO2/c1-7(2)9-5-4-8(3)6-10(9)11;9-7(10)8-6-4-2-1-3-5-6/h7-11H,4-6H2,1-3H3;1-5,8H,(H,9,10) |
InChI Key |
FJWTVUYTVNFJPF-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC(C(C1)O)C(C)C.C1=CC=C(C=C1)NC(=O)O |
Origin of Product |
United States |
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